BMS-794833

c-Met inhibition kinase selectivity profiling RON kinase

BMS-794833 is the preferred tool compound for interrogating Met-VEGFR2 crosstalk, distinguished by potent dual inhibition (c-Met IC50=1.7 nM, VEGFR2 IC50=15 nM) and a restrained off-target footprint versus broader multi-kinase inhibitors. Uniquely validated for osteosarcoma anlotinib-resistance reversal via VEGFR/Ras/CDK2 targeting (synergistic tumor inhibition) and TAM polarization inhibition via FAK/SRC/STAT3/p38 polypharmacology. Enables single-agent efficacy in both Met-driven (GTL-16) and angiogenesis-dependent (L2987) xenograft models, with clinical translational path through prodrug BMS-817378 (metatinib, Phase 1 MTD 200 mg/day). Choose BMS-794833 for reproducible, clinically translatable Met-VEGFR2 research.

Molecular Formula C23H15ClF2N4O3
Molecular Weight 468.8 g/mol
CAS No. 1174046-72-0
Cat. No. B606251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-794833
CAS1174046-72-0
SynonymsBMS794833;  BMS-794833;  BMS 794833
Molecular FormulaC23H15ClF2N4O3
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F
InChIInChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32)
InChIKeyPDYXPCKITKHFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-794833: ATP-Competitive Dual Met/VEGFR2 Kinase Inhibitor Baseline Characterization for Preclinical Procurement


BMS-794833 (CAS 1174046-72-0) is a potent ATP-competitive dual inhibitor of c-Met (IC₅₀ = 1.7 nM) and VEGFR2 (IC₅₀ = 15 nM), originally disclosed in patent WO2009094417 as compound example 1 [1]. The compound also exhibits sub-3 nM inhibitory activity against Ron (Met family), Axl (Axl/Tyro3/Mer subfamily), and Flt-3 . BMS-794833 functions as the active moiety of the clinical-stage prodrug BMS-817378 (also known as metatinib), which advanced to Phase 1 clinical evaluation in advanced refractory solid tumors [2]. The compound demonstrates selectivity across a panel of over 200 additional receptor tyrosine kinases, non-RTKs, and serine/threonine kinases in biochemical and Ambit binding assays .

Why BMS-794833 Cannot Be Substituted with Narrow-Spectrum c-Met Inhibitors or Alternative Dual Met/VEGFR2 Agents


In-class Met/VEGFR2 dual inhibitors exhibit substantial variation in kinase selectivity profiles, off-target inhibition patterns, and functional activities in tumor microenvironment contexts. Narrow-spectrum c-Met inhibitors such as Capmatinib (INCB28060) lack meaningful VEGFR2 activity, rendering them ineffective in angiogenesis-dependent tumor models and limiting utility in osteosarcoma where VEGFR targeting is mechanistically essential for combination therapy . Conversely, alternative multi-kinase inhibitors such as Cabozantinib and Foretinib display broader inhibition profiles that include targets such as AXL, RET, KIT, FLT3, and TIE2, introducing confounding variables in mechanistic studies and increasing off-target liability [1]. BMS-794833 occupies a pharmacologically distinct middle ground: it maintains potent dual Met/VEGFR2 inhibition while demonstrating a comparatively restrained off-target footprint, making it the preferred tool compound for interrogating Met-VEGFR2 crosstalk without the interpretive burden of broad promiscuity . Procurement of an inadequately characterized alternative introduces risks of non-reproducible target engagement, unexpected pathway interference, and incompatibility with established literature protocols.

BMS-794833 Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


BMS-794833 Demonstrates Sub-3 nM Multi-Target Coverage Including Ron and Axl Versus Capmatinib's c-Met Monoselectivity

BMS-794833 inhibits Ron (Met family) and Axl (Axl/Tyro3/Mer subfamily) with IC₅₀ values below 3 nM, whereas Capmatinib (INCB28060) demonstrates no measurable activity against RONβ at relevant concentrations . This broader coverage within the Met superfamily and TAM receptor family may confer distinct functional consequences in tumor-stroma interactions and resistance bypass mechanisms .

c-Met inhibition kinase selectivity profiling RON kinase Axl kinase multi-targeted therapy

BMS-794833 Inhibits Tumor-Associated Macrophage Polarization via Polypharmacology Independent of Primary Met/VEGFR2 Targets

At 7.5 μM, BMS-794833 potently inhibits tumor-associated macrophage (TAM) polarization in vitro, an effect that is mechanistically independent of its primary targets Met and VEGFR2 but rather depends on concurrent modulation of multiple signaling pathways including FAK, SRC family kinases, STAT3, and p38 MAP kinases [1]. In comparative kinase profiling at 0.5 μM, BMS-794833 reduces residual activity of 18 kinases to below 30%, producing a functional cellular elongation change profile distinct from the VEGFR2-selective inhibitor cediranib [2].

tumor-associated macrophages TAM polarization immuno-oncology polypharmacology tumor microenvironment

BMS-794833 Reduces Anlotinib Resistance in Osteosarcoma via VEGFR/Ras/CDK2 Pathway Targeting

BMS-794833 significantly sensitizes osteosarcoma cells to anlotinib in vitro and exerts synergistic therapeutic effects in vivo, whereas alternative multi-kinase inhibitors regorafenib and cabozantinib have shown clinical interest in osteosarcoma but lack demonstrated synergy with anlotinib or defined CDK2 pathway engagement [1]. The resistance-reversal effect is mechanistically dependent on the VEGFR/Ras/CDK2 pathway and involves modulation of epithelial-mesenchymal transition (EMT) and apoptosis pathways [2].

osteosarcoma anlotinib resistance VEGFR/Ras/CDK2 pathway synergistic combination TKI resistance

BMS-794833 Demonstrates Activity in Both Met-Dependent and Met-Insensitive Tumor Lines Versus Selective c-Met Inhibitors

BMS-794833 demonstrates enhanced activity against both Met-dependent and Met-insensitive tumor lines . In the GTL-16 gastric carcinoma model (Met-amplified), BMS-794833 inhibits cell proliferation with IC₅₀ = 39 nM and achieves >50% tumor growth inhibition for at least one tumor doubling time upon once-daily oral administration for 14 days, with no overt toxicity observed at any dose level . In the L2987 lung carcinoma xenograft model (Met-insensitive), BMS-794833 also exhibits dose-dependent tumor growth inhibition , whereas selective c-Met inhibitors such as Capmatinib are expected to show minimal activity in Met-insensitive tumors due to lack of VEGFR2-mediated anti-angiogenic effects.

Met-dependent tumors Met-insensitive tumors angiogenesis inhibition GTL-16 gastric carcinoma L2987 lung carcinoma

BMS-794833 Serves as the Active Moiety of Clinical-Stage Prodrug BMS-817378 with Phase 1 Human Tolerability Data

BMS-794833 is the active moiety of the orally bioavailable prodrug BMS-817378 (metatinib tromethamine), which completed Phase 1 clinical evaluation in patients with advanced refractory solid tumors [1]. The clinical study established a maximum tolerated dose (MTD) of 200 mg/day, with metatinib demonstrating acceptable safety, tolerability, and pharmacokinetic profiles [2]. In contrast, closely related multi-kinase inhibitors such as Foretinib (GSK1363089) and AMG-208 have not progressed to comparable clinical validation stages or have been discontinued, limiting translational relevance of preclinical findings [3].

prodrug BMS-817378 metatinib Phase 1 clinical trial pharmacokinetics

BMS-794833 Evidence-Based Application Scenarios for Preclinical and Translational Research


Osteosarcoma Anlotinib Resistance Reversal and Synergistic Combination Therapy Studies

BMS-794833 is uniquely positioned for osteosarcoma research requiring anlotinib sensitization. The compound reduces anlotinib resistance through VEGFR/Ras/CDK2 pathway targeting and demonstrates synergistic in vivo tumor inhibition when combined with anlotinib [1]. Alternative multi-kinase inhibitors including regorafenib and cabozantinib, despite showing clinical interest in osteosarcoma, lack validated synergy with anlotinib or defined CDK2-dependent resistance-reversal mechanisms [2]. Researchers investigating TKI resistance in bone sarcomas should procure BMS-794833 specifically for this application.

Tumor-Associated Macrophage Polarization and Tumor Microenvironment Reprogramming

BMS-794833 enables studies of TAM polarization inhibition through a polypharmacological mechanism independent of its primary Met/VEGFR2 targets. At 7.5 μM, the compound potently inhibits TAM polarization while concurrently modulating FAK, SRC family kinases, STAT3, and p38 MAPK pathways [1]. Comparative profiling shows that BMS-794833 produces cellular elongation changes distinct from the VEGFR2-selective inhibitor cediranib at ≤10 μM doses [2]. This application is not achievable with narrower-spectrum Met/VEGFR2 inhibitors or VEGFR2-selective agents, making BMS-794833 the preferred tool compound for TAM-focused immuno-oncology research.

Dual Met-Dependent and Met-Insensitive Tumor Model Studies Requiring Consistent Single-Agent Coverage

For oncology research programs spanning both Met-driven (e.g., GTL-16 gastric carcinoma) and angiogenesis-driven/Met-insensitive (e.g., L2987 lung carcinoma) models, BMS-794833 provides consistent single-agent efficacy across both tumor classes [1]. The compound achieves GTL-16 cellular IC₅₀ of 39 nM and >50% tumor growth inhibition in vivo, while also demonstrating dose-dependent activity in Met-insensitive L2987 xenografts [2]. This dual coverage eliminates the need to procure separate selective agents (e.g., Capmatinib for Met-dependent plus anti-angiogenic agents for Met-insensitive models), streamlining experimental design and reducing procurement complexity.

Translational Oncology Studies Requiring Clinical-Stage Prodrug Path for Hypothesis Validation

Preclinical findings obtained with BMS-794833 benefit from a defined translational path via the clinical-stage prodrug BMS-817378 (metatinib tromethamine), which has completed Phase 1 evaluation establishing an MTD of 200 mg/day with acceptable human tolerability [1]. This contrasts with alternative multi-kinase inhibitors such as Foretinib and AMG-208, which lack comparable clinical validation or have been discontinued [2]. Research programs aiming to generate clinically translatable hypotheses regarding dual Met/VEGFR2 inhibition should prioritize BMS-794833 over developmentally discontinued alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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